molecular formula C18H16FN5O2 B10995716 N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10995716
M. Wt: 353.3 g/mol
InChI Key: LLCICRQHTZOUGW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines indazole, oxazole, and pyridine moieties, making it a versatile candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions that include the formation of the indazole and oxazole rings, followed by their coupling with the pyridine moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Solvent Selection: Choosing solvents that enhance the solubility of intermediates and final products.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways . For example, it may inhibit kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of indazole, oxazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16FN5O2/c1-8(2)13-7-10(14-9(3)24-26-18(14)20-13)17(25)21-16-15-11(19)5-4-6-12(15)22-23-16/h4-8H,1-3H3,(H2,21,22,23,25)

InChI Key

LLCICRQHTZOUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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